molecular formula C9H3Fe2O9 B091944 Diironnonacarbonyl CAS No. 15321-51-4

Diironnonacarbonyl

Cat. No. B091944
CAS RN: 15321-51-4
M. Wt: 366.8 g/mol
InChI Key: CGJSNKHFIBINMR-UHFFFAOYSA-N
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Description

Diironnonacarbonyl, also known as Fe2(CO)9, is a complex that has been extensively studied due to its relevance to the active sites of certain enzymes, such as [FeFe]-hydrogenase. The complex is characterized by its iron-iron bond and the coordination of nine carbonyl (CO) ligands. The interest in diironnonacarbonyl and its derivatives stems from their potential applications in catalysis, particularly in the electrochemical reduction of protons to produce hydrogen, a reaction that is central to the function of [FeFe]-hydrogenase .

Synthesis Analysis

The synthesis of diironnonacarbonyl complexes often involves the reaction of Fe3(CO)12 with various ligands. For instance, the reaction with thioglycol in THF produces a water-soluble diiron hexacarbonyl complex . Similarly, reacting Fe3(CO)12 with naphtha[1,8-cd][1,2]dithiole-n-carbaldehyde yields complexes with a 1,8-dithionaphthalenyl bridging linkage . These synthetic methods allow for the creation of a variety of diiron complexes that mimic the diiron subunit of [FeFe]-hydrogenase, with potential modifications to the ligands to study different aspects of their chemistry and reactivity .

Molecular Structure Analysis

The molecular structure of diironnonacarbonyl complexes is often elucidated using X-ray crystallography. For example, the structure of a diiron tetracarbonyl complex was determined crystallographically, revealing insights into the coordination environment of the iron atoms . Similarly, the crystal and molecular structure of thio-bis(t-butylphosphido) diiron hexacarbonyls have been determined, showing an approximately C2v symmetry and the spatial arrangement of sulfur and phosphorus atoms . These structural analyses are crucial for understanding the electronic and steric factors that influence the reactivity and properties of these complexes .

Chemical Reactions Analysis

Diironnonacarbonyl complexes undergo a variety of chemical reactions, including protonation, electrochemical reduction, and CO release. For instance, protonation of diiron tetracarbonyl complexes with HBF4·Et2O has been investigated, revealing that no hydride is formed upon the addition of the acid . In another study, the CO-releasing mechanism of a water-soluble diiron hexacarbonyl complex was explored, showing that the release can be initiated by the substitution of bound CO with cysteamine . Additionally, the reaction of diironnonacarbonyl with N-(3-methyl-2-thienylmethylidene)aniline demonstrated cyclometalation and methyl migration, leading to various organometallic and organic products . These reactions are significant for understanding the behavior of diiron complexes in various environments and their potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of diironnonacarbonyl complexes are influenced by their molecular structure and the nature of their ligands. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these complexes . The electrochemical properties are particularly important for understanding their potential as catalysts in proton reduction reactions. Studies have shown that the presence of pendant groups, such as ferrocenyl or phenol, can affect the reduction potential and catalytic efficiency of these complexes . Additionally, the formyl group in complexes bearing a 1,8-dithionaphthalenyl bridge has been found to exert a significant electronic influence on their electrochemistry . These properties are essential for tailoring diiron complexes for specific catalytic applications .

Scientific Research Applications

  • Reactivity with Heterocyclic Systems : Diironnonacarbonyl reacts with heterocyclic systems like 1,2-oxazines, leading to reduction or CO insertion depending on conditions. It can yield π-allyl-Fe-σ-lactones in the presence of water, also forming carbon dioxide and aniline. This reactivity is useful in synthetic organic chemistry (Becker, Eisenstadt, & Shvo, 1974).

  • Formation of Iron Carbonyl Complexes : Interaction with compounds like 2,5-dihydrothiophene-1-oxide forms iron tricarbonyl complexes without rearrangement. This illustrates its potential in creating various organometallic complexes (Eekhof, Hogeveen, Kellogg, & Schudde, 1976).

  • Hydrogenase Model System : Diiron carbonyl clusters, including diironnonacarbonyl, are used as models for hydrogenase enzymes. They can catalyze hydrogen evolution in aqueous media, demonstrating potential in sustainable energy applications (Sano, Onoda, & Hayashi, 2011).

  • Analysis and Monitoring in Chemistry : High performance liquid chromatography (HPLC) has been employed for analyzing and monitoring reactions involving diironnonacarbonyl, proving its usefulness in analytical chemistry (Gast, Nooitgedacht, & Kraak, 1980).

  • Applications in Organic Synthesis : Its use in tricarbonyliron-diene chemistry for organic synthesis, including the synthesis of various alkaloids and complex organic molecules, highlights its versatility in synthetic methodologies (Knölker et al., 2001).

  • Mimicking [FeFe]-Hydrogenase Enzyme : Diiron hexacarbonyl complexes, similar to diironnonacarbonyl, mimic the diiron subunit of [FeFe]-hydrogenase, suggesting applications in biochemical studies and potentially in hydrogen production technologies (Qian et al., 2015).

  • As a Catalyst for Hydrogen Generation : Triironnonacarbonyl disulfide cluster, related to diironnonacarbonyl, catalyzes electrochemical hydrogen generation, showcasing its potential in energy production (Mebi, Brigance, & Bowman, 2012).

Safety And Hazards

Diironnonacarbonyl is classified as a flammable solid and can release flammable gas when in contact with water . It is toxic if swallowed or inhaled . It should be handled under inert gas and protected from moisture . It should be stored in a dry place, in a closed container, at a temperature of 2-8°C .

Future Directions

Diironnonacarbonyl has been used in the synthesis of iron nanoparticles . These nanoparticles have potential applications in various fields such as waste remediation, data storage, and magnetic resonance imaging . The use of diironnonacarbonyl as a precursor for the synthesis of iron-containing nanoparticles is a promising area of research .

properties

IUPAC Name

carbon monoxide;iron;iron(3+);methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSNKHFIBINMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Fe2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron, tri-mu-carbonylhexacarbonyldi-, (Fe-Fe)

Citations

For This Compound
146
Citations
D Seyferth, JB Hoke, AL Rheingold, M Cowie… - …, 1988 - ACS Publications
(1), Ph (3),* Bu (5)) with Co2 (CO) 8 and Fe2 (CO) 9 have beeninvestigated, and the structures of four products have been determined by X-ray crystallography. Reaction of 1 and Co2 (…
Number of citations: 26 pubs.acs.org
I Irgibaeva, N Barashkov, T Sakhno, A Mantel… - Advances in Chemical …, 2020 - scirp.org
Iron nanoparticles with dynamic light scattering median diameter around 10 nm have been prepared by thermal decomposition under a nitrogen atmosphere from diironnonacarbonyl (…
Number of citations: 3 www.scirp.org
G Filipczyk, A Hildebrandt, T Rüffer, M Korb… - Journal of Organometallic …, 2017 - Elsevier
The reaction of PPh 2 (C≡CFc) (Fc = Fe(η 5 -C 5 H 4 )(η 5 -C 5 H 5 )) (1) with Fe 2 (CO) 9 (2) and Co 2 (CO) 8 (3) afforded Fe(CO) 4 (PPh 2 (C≡CFc)) (4), Fe(CO) 3 (PPh 2 (C≡CFc)) 2 (…
Number of citations: 7 www.sciencedirect.com
FA Cotton, JM Troup, WE Billups, LP Lin… - Journal of Organometallic …, 1975 - Elsevier
The reaction of naphtho [b] cyclopropene with Fe 2 (CO) 9 in CH 2 Cl 2 at 25C yields at yellow crystalline product, I, in 27% yield. The identity and structure of I were ascertained by …
Number of citations: 3 www.sciencedirect.com
S Karwasara, RK Siwatch, CK Jha… - Organometallics, 2015 - ACS Publications
… Similarly, in the reaction with diironnonacarbonyl, compound 3 behaved in the anticipated way and led to its complex with irontetracarbonyl [(Bu i 2 ATI)Ge(Fe(CO) 4 )OSiPh 3 ] (5), but …
Number of citations: 16 pubs.acs.org
JH Eekhof, H Hogeveen, RM Kellogg… - Journal of Organometallic …, 1976 - Elsevier
On reaction with diironnonacarbonyl in refluxing ether, 2,5-dihydrothiophene-1-oxide forms an iron tricarbonyl complex in which the ligand has not undergone rearrangement. The iron …
Number of citations: 15 www.sciencedirect.com
CH Gast, F Nooitgedacht, JC Kraak - Journal of Organometallic Chemistry, 1980 - Elsevier
… of high performance liquid chromatography (HPLC) as an analytical and preparative tool for the analysis and isolation of the products resulting from a reaction of diironnonacarbonyl [Fe …
Number of citations: 12 www.sciencedirect.com
SMA Khan, MA Hashem, MM Karim, SS Ullah - 1985 - nopr.niscpr.res.in
The title compound (1) has been synthesised by the reaction of tetrabromodurene with diironnonacarbonyl. Spectral data (PMR, mass and IR) show that 1contains two Fe (COh moieties …
Number of citations: 4 nopr.niscpr.res.in
Y Becker, A Eisenstadt, Y Shvo - Tetrahedron, 1974 - Elsevier
The reactivity of the bond towards diironnonacarbonyl was investigated. 3,6-Dihydro and tetrahydro-1,2-oxazines were used as model compounds. Reduction of the bond predominates …
Number of citations: 26 www.sciencedirect.com
QC Joo, HL Sohn, JH Hong, YK Kong… - Bulletin of the Korean …, 1989 - koreascience.kr
… synthesized from the reactions of the corresponding TPSCp with diironnonacarbonyl or triirondodecacarbonyl in benzene or toluene at 60-100C, whereas with ironpentacarbonyl the …
Number of citations: 6 koreascience.kr

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